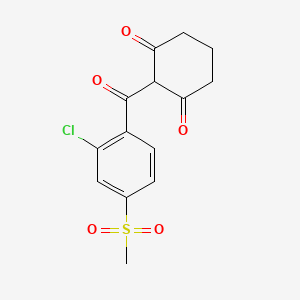
スルコトリオン
概要
説明
Molecular Structure Analysis
Sulcotrione has a molecular weight of 328.77 . It is a sulfone, a beta-triketone, and a member of cyclohexanones . The molecular structure of Sulcotrione includes the arrangement of atoms and the chemical bonds that hold the atoms together .Physical And Chemical Properties Analysis
Sulcotrione has a density of 1.4±0.1 g/cm³ . Its boiling point is 574.5±50.0 °C at 760 mmHg . The vapour pressure of Sulcotrione is 0.0±1.6 mmHg at 25°C . The surface tension of liquid spray droplets of Sulcotrione is reduced by the use of adjuvants .科学的研究の応用
農業における除草剤
スルコトリオンは、特にトウモロコシ栽培において広く使用されている除草剤です . 単子葉植物と双子葉植物の両方の雑草に効果があります . スルコトリオンの除草剤としての効果は、スプレー液のpHによって影響を受けます .
補助剤の使用
スルコトリオンには、pHの悪影響を軽減し、除草剤の投与量を減らしながら高い効率を維持するために、補助剤を使用できます . たとえば、スプレー液のpHが低い場合(4)、メチル化されたナタネ油をベースにした補助剤を少量のスルコトリオンと一緒に使用すると、除草剤の全量と同じレベルまでイネ科雑草の防除効果を高めることができます .
環境への影響
低pH条件下でのスルコトリオンの適用は、必ずしも効果の向上につながるわけではなく、使用する化合物の種類によって異なります . スプレー液のpHを変更し、水の硬度を低下させる物質である補助剤を使用すると、植物保護の高い効果が得られます .
分解と鉱物化
スルコトリオンは、別のトリケトン系除草剤であるメソトリオンとともに、電気フェントン法によって酸性水性媒体中で分解および鉱物化することができます . このプロセスには、芳香族または環状のTRK副生成物の酸化的な開環が含まれ、短鎖カルボン酸が生成され、次に二酸化炭素と無機イオンが生成されます .
毒性学的研究
ラットを28日間スルコトリオンに曝露した研究では、血液中のスルコトリオンとチロシンとの時間と反応の関係、および主な毒性反応を調べました . これは、スルコトリオンへの曝露による潜在的な健康への影響を理解するのに役立ちます。
水処理
農業での広範な使用により、スルコトリオンはしばしば自然の水に流れ込み、環境汚染物質となっています . そのため、自然水からスルコトリオンを除去する方法は開発されており、電気フェントン法は有望な方法です .
作用機序
Target of Action
Sulcotrione is a β-triketone herbicide that primarily targets the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) in plants . HPPD plays a crucial role in the catabolism of the amino acid tyrosine, which is essential for the biosynthesis of tocopherols (vitamin E) and plastoquinone .
Mode of Action
Sulcotrione inhibits the activity of HPPD, thereby preventing the breakdown of tyrosine . This inhibition leads to an excess of tyrosine, which stunts growth, and a lack of tocopherols and plastoquinone, which results in oxidative damage and destruction of chlorophyll . Sulcotrione also induces a more rapid decrease in the quantum yield of photosystem 2 (PS2) as monitored by chlorophyll fluorescence .
Biochemical Pathways
The inhibition of HPPD by Sulcotrione affects the carotenoid biosynthesis pathway . This pathway is responsible for the formation of carotenoids, which protect chlorophyll in plants from being destroyed by sunlight . The inhibition of this pathway leads to a reduction in plastoquinone contents in plants, which in turn leads to the major herbicidal effect of sulcotrione .
Pharmacokinetics
It is known that sulcotrione is a weak acid, which may influence its absorption and distribution within plants .
Result of Action
The primary result of Sulcotrione’s action is the reduction of chlorophyll and carotenoid contents in plants . This leads to a decrease in the quantum yield of PS2, resulting in a more rapid decrease in chlorophyll fluorescence . Ultimately, this results in the whitening and death of the plant tissues .
Safety and Hazards
Sulcotrione may cause an allergic skin reaction, damage fertility or the unborn child, and cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Therefore, it’s important to avoid release to the environment, use personal protective equipment, and ensure adequate ventilation when handling Sulcotrione .
生化学分析
Biochemical Properties
Sulcotrione acts as an HPPD inhibitor, disrupting the normal function of this enzyme in plants. HPPD is responsible for converting 4-hydroxyphenylpyruvate to homogentisate, a precursor in the biosynthesis of plastoquinone and tocopherols. By inhibiting HPPD, sulcotrione leads to the accumulation of 4-hydroxyphenylpyruvate and a subsequent decrease in plastoquinone and tocopherol levels. This disruption affects the photosynthetic electron transport chain, leading to the bleaching of plant tissues and ultimately plant death .
Cellular Effects
Sulcotrione has significant effects on various types of cells, particularly plant cells. It disrupts the normal cellular processes by inhibiting HPPD, leading to oxidative stress and cell death. The inhibition of HPPD by sulcotrione results in the accumulation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This oxidative stress triggers a cascade of cellular responses, including the activation of stress-related signaling pathways and changes in gene expression .
Molecular Mechanism
At the molecular level, sulcotrione exerts its effects by binding to the active site of HPPD, thereby preventing the enzyme from catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate. This binding interaction is highly specific and involves several key amino acid residues within the active site of HPPD. The inhibition of HPPD by sulcotrione leads to a decrease in plastoquinone and tocopherol levels, which are essential for the proper functioning of the photosynthetic electron transport chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sulcotrione can vary over time. The stability and degradation of sulcotrione are important factors that influence its long-term effects on cellular function. Studies have shown that sulcotrione can be metabolized by plants through glycosylation, a process mediated by glycosyltransferases. This detoxification mechanism helps to reduce the phytotoxicity of sulcotrione over time. The long-term effects of sulcotrione on cellular function can still be observed, particularly in terms of oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of sulcotrione can vary with different dosages in animal models. At low doses, sulcotrione may have minimal effects on cellular function, while at high doses, it can lead to significant toxicity and adverse effects. Studies have shown that high doses of sulcotrione can cause oxidative stress and damage to cellular components, leading to cell death. The threshold effects of sulcotrione in animal models are important for determining safe and effective dosages for agricultural use .
Metabolic Pathways
Sulcotrione is involved in several metabolic pathways, particularly those related to its detoxification and degradation. The primary metabolic pathway for sulcotrione in plants involves glycosylation, a process mediated by glycosyltransferases. This modification helps to reduce the phytotoxicity of sulcotrione by converting it into less toxic glycoside derivatives. The enzymes involved in this process include glycosyltransferases such as MdUGT91AJ2, which has been shown to have high specific enzyme activity against sulcotrione .
Transport and Distribution
Sulcotrione is transported and distributed within cells and tissues through various mechanisms. In plants, sulcotrione can be taken up by roots and translocated to other parts of the plant through the xylem. The distribution of sulcotrione within the plant is influenced by factors such as its solubility and the presence of transporters or binding proteins. The localization and accumulation of sulcotrione within specific tissues can affect its overall phytotoxicity and efficacy as a herbicide .
Subcellular Localization
The subcellular localization of sulcotrione is an important factor that influences its activity and function. Sulcotrione is primarily localized in the chloroplasts, where it exerts its inhibitory effects on HPPD. The targeting of sulcotrione to the chloroplasts is facilitated by specific targeting signals and post-translational modifications. This localization is crucial for the effective inhibition of HPPD and the subsequent disruption of the photosynthetic electron transport chain .
特性
IUPAC Name |
2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTBTIFWAXVEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058230 | |
| Record name | Sulcotrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99105-77-8, 114680-61-4 | |
| Record name | Sulcotrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99105-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulcotrione [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099105778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanedione, 2-(2-chloro-4-(methylsulfonyl)benzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114680614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulcotrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)benzoyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULCOTRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UEH9SXW7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Sulcotrione?
A1: Sulcotrione is a triketone herbicide that primarily targets the 4-hydroxyphenyl pyruvate dioxygenase (HPPD) enzyme in plants. [, ] This enzyme plays a crucial role in the biosynthesis of carotenoids, which are essential pigments for photosynthesis and photoprotection. [, ]
Q2: What are the downstream effects of HPPD inhibition by Sulcotrione?
A2: Inhibiting HPPD leads to the depletion of carotenoids in plants. [, , ] This disruption in carotenoid biosynthesis results in the accumulation of phytoene, a precursor of carotenoids, and ultimately leads to bleaching symptoms in treated plants. [, ] The lack of protective carotenoids makes plants susceptible to photo-oxidative damage, ultimately causing their death. [, ]
Q3: How does Sulcotrione affect chlorophyll fluorescence in plants?
A3: Studies using chlorophyll a fluorescence analysis show that Sulcotrione treatment causes a decline in quantum yield, similar to the effects observed with Diuron, another herbicide that inhibits photosynthetic electron transport. [, ] This suggests that Sulcotrione also disrupts photosynthetic electron transport by affecting the plastoquinone pool, which is involved in this process. []
Q4: Does the presence of grape marc influence Sulcotrione's toxicity?
A4: Research indicates that the addition of grape marc to Sulcotrione enhances its cell toxicity. [] This suggests a synergistic effect between the herbicide and grape marc, potentially influencing its biological activity. []
Q5: What is the molecular formula and weight of Sulcotrione?
A5: While the provided research papers do not explicitly state the molecular formula and weight of Sulcotrione, this information can be readily found in chemical databases like PubChem. The molecular formula of Sulcotrione is C14H13ClO5S, and its molecular weight is 328.77 g/mol.
Q6: Is there any spectroscopic data available for Sulcotrione and its photoproducts?
A6: Yes, several studies have utilized HPLC coupled with a diode-array detector (HPLC-DAD) to analyze Sulcotrione and its degradation products. [, ] Furthermore, researchers have characterized a major photoproduct of Sulcotrione as a chromone derivative using various spectroscopic techniques. []
Q7: How does soil pH affect the persistence of Sulcotrione?
A7: Studies have shown that Sulcotrione persists longer in more acidic soils. For instance, in a sandy loam soil, the half-life of Sulcotrione was longer at pH 5.5 and 6.0 compared to pH 7.1. []
Q8: What factors influence the mobility and leaching potential of Sulcotrione in the soil?
A8: Research suggests that Sulcotrione exhibits moderate mobility in soil. [, ] Factors like soil texture, organic matter content, and adsorption-desorption characteristics significantly influence its movement. [, ] For instance, Sulcotrione showed limited vertical movement in the top 10 cm of soil during semi-field experiments using reconstructed soil columns. []
Q9: What are the major degradation pathways of Sulcotrione in the environment?
A9: Sulcotrione primarily degrades via mineralization and photodegradation. [, ] Microorganisms in the soil also contribute to its degradation, with 2-chloro-4-mesylbenzoic acid (CMBA) identified as a major metabolite. [, , ]
Q10: Does repeated application of Sulcotrione lead to accelerated biodegradation in soil?
A11: Despite being readily biodegradable, studies have not observed accelerated biodegradation of Sulcotrione even after repeated applications. [, ]
Q11: What is the ecotoxicological impact of Sulcotrione on soil bacteria?
A12: Research utilizing metagenomics and metabolomics suggests that Sulcotrione has a minimal impact on the diversity and composition of soil bacterial communities, unlike the natural β-triketone herbicide Leptospermone. [, ]
Q12: What analytical techniques are commonly used to quantify Sulcotrione and its metabolites?
A13: High-performance liquid chromatography (HPLC) coupled with various detectors like diode-array detectors (DAD) is widely employed for quantifying Sulcotrione and its metabolites in various matrices, including soil, water, and plant tissues. [, , ]
Q13: Are there any reported cases of weed resistance to Sulcotrione?
A14: While the provided research does not specifically address Sulcotrione resistance, it highlights the importance of understanding the differential sensitivity of various weed species to HPPD-inhibiting herbicides. [, ] For instance, Echinochloa muricata exhibits lower sensitivity to Sulcotrione compared to Echinochloa crus-galli, which could potentially lead to resistance issues in the future. []
Q14: What are the potential advantages of using Sulcotrione over Atrazine?
A17: While both Sulcotrione and Atrazine are widely used herbicides, Sulcotrione is considered a relatively environmentally friendlier option due to its faster degradation in soil and lower persistence. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid](/img/structure/B1682559.png)
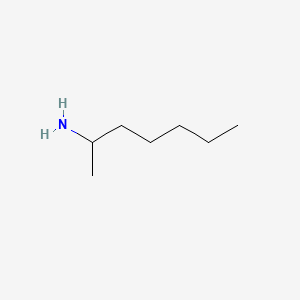
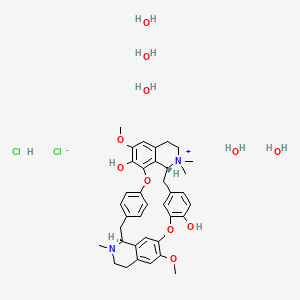
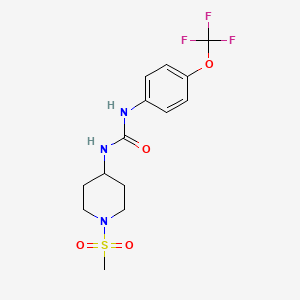
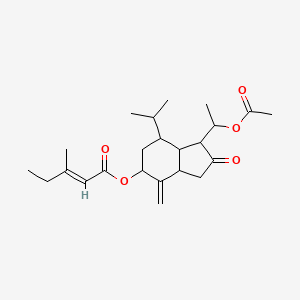
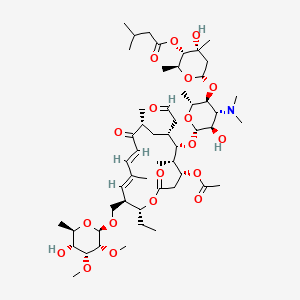
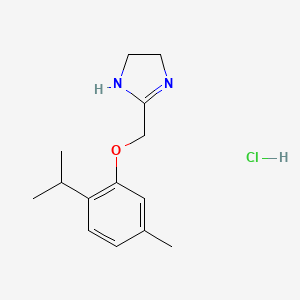


![(2S,3S)-2-(dimethylamino)-N-[(2S)-2-[[(3R,5S)-3-methoxy-1-[(2S)-2-[(2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]-3-methylpentanamide](/img/structure/B1682575.png)


![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B1682581.png)
